Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
Description
Properties
IUPAC Name |
ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)15-11-10-14(18)12-13(15)2/h10-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIZWBIRHYFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645702 | |
| Record name | Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-00-9 | |
| Record name | Ethyl 4-bromo-2-methyl-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
The following technical guide provides an in-depth analysis of Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate , a specialized intermediate in medicinal chemistry.
Domain: Medicinal Chemistry & Organic Synthesis CAS Registry Number: 898777-00-9 Molecular Formula: C₁₇H₂₃BrO₃ Molecular Weight: 355.27 g/mol
Executive Summary
This compound is a bifunctional building block characterized by an aryl ketone scaffold linked to an aliphatic ester via an octyl chain. Its structural architecture—combining a halogenated aromatic "warhead" precursor with a flexible linker—positions it as a critical intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors , Proteolysis Targeting Chimeras (PROTACs) , and lipophilic drug conjugates.
This guide details the molecule's structural properties, synthetic pathways, and utility in divergent library synthesis, providing researchers with a roadmap for its application in drug discovery.
Structural Analysis & Physicochemical Profile
The molecule's utility stems from its three distinct functional domains, each serving a specific role in pharmacophore design:
-
The Aryl Core (4-bromo-2-methylphenyl):
-
Electronic Properties: The bromine atom at the para position (relative to the carbonyl) serves as a deactivated handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Steric Influence: The ortho-methyl group introduces torsional strain, forcing the phenyl ring to rotate out of coplanarity with the carbonyl group. This "ortho-effect" is often exploited to modulate binding affinity and selectivity in protein-ligand interactions.
-
-
The Linker (8-oxooctanoate):
-
Flexibility: The 8-carbon alkyl chain provides a significant "reach" (approx. 10–12 Å), ideal for spanning the hydrophobic channels of enzymes like HDACs or connecting E3 ligase ligands to target proteins in PROTAC design.
-
Ketone Functionality: The C8-ketone acts as a hydrogen bond acceptor and increases the polarity of the linker compared to a pure alkyl chain.
-
-
The Terminus (Ethyl Ester):
-
Masking Group: Acts as a prodrug motif or a protected carboxylic acid, allowing for late-stage hydrolysis to the free acid or conversion to hydroxamic acids (zinc-binding groups).
-
Table 1: Key Physicochemical Properties
| Property | Value | Implication for Drug Design |
| Molecular Weight | 355.27 Da | Fragment-like, suitable for elaboration. |
| LogP (Predicted) | ~4.8 | Highly lipophilic; requires formulation strategies or polar group addition. |
| H-Bond Acceptors | 3 (C=O, Ester) | Moderate interaction potential with solvent/protein. |
| H-Bond Donors | 0 | No inherent proton donors; membrane permeable. |
| Rotatable Bonds | 9 | High flexibility; entropic penalty upon binding must be optimized. |
Synthetic Pathways[2][3]
The synthesis of this compound requires precise regiocontrol to establish the 1,2,4-substitution pattern on the aromatic ring. Two primary routes are employed depending on scale and purity requirements.
Route A: Friedel-Crafts Acylation (Industrial Scale)
This route utilizes 3-bromotoluene and ethyl suberyl chloride (ethyl 8-chloro-8-oxooctanoate). The reaction is catalyzed by Lewis acids such as Aluminum Chloride (
-
Challenge: Regioselectivity. The methyl group directs ortho/para, while the bromine directs ortho/para.
-
Mechanism: The acylium ion attacks the ring. The C6 position (ortho to methyl, para to bromine) is electronically activated and sterically accessible, leading to the desired "4-bromo-2-methyl" product. However, the C4 isomer is a common byproduct requiring chromatographic separation.
Route B: Organometallic Addition (Precision Scale)
For high-purity applications, a Grignard or Negishi coupling approach is preferred to avoid isomer mixtures.
-
Precursor: 4-Bromo-2-methylbenzoic acid is converted to its Weinreb amide or acid chloride.
-
Coupling: Reaction with the organozinc reagent derived from ethyl 7-bromoheptanoate.
-
Outcome: This convergent route guarantees the correct substitution pattern.
Experimental Protocol: Friedel-Crafts Acylation (General Procedure)
Note: This protocol is a generalized standard for acylation of activated benzenes.
-
Preparation: In a flame-dried 3-neck flask under
, dissolve 3-bromotoluene (1.0 eq) and ethyl suberyl chloride (1.1 eq) in anhydrous Dichloromethane (DCM). -
Catalysis: Cool to 0°C. Add
(1.2 eq) portion-wise over 30 minutes to control exotherm. -
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC/LC-MS.
-
Quench: Pour the mixture onto ice/HCl to decompose the aluminum complex.
-
Workup: Extract with DCM, wash with brine, dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient) is mandatory to separate the target C6-isomer from the C4-isomer byproduct.
Divergent Library Synthesis
This molecule serves as a "linchpin" intermediate. The diagram below illustrates how the core structure can be diversified into three distinct therapeutic classes.
Figure 1: Divergent synthesis workflow showing the transformation of the core scaffold into kinase inhibitors, HDAC inhibitors, and PROTAC linkers.
Application Logic
-
HDAC Inhibitors: The ethyl ester is hydrolyzed to the acid, then coupled with hydroxylamine to form a hydroxamic acid. The "4-bromo-2-methylphenyl" cap provides selectivity for specific HDAC isoforms (e.g., HDAC6) via the hydrophobic channel.
-
PROTAC Linkers: The bromine is converted to a ligand for a target protein (e.g., via Buchwald coupling to an amine), while the ester is deprotected and attached to an E3 ligase ligand (e.g., Thalidomide or VHL ligand). The 8-carbon chain ensures sufficient separation between the two proteins.
Safety & Handling Guidelines
As a halogenated organic ester, standard laboratory safety protocols apply.
-
Hazards: Irritant to eyes, respiratory system, and skin. The alkyl bromide precursors (if present as impurities) are potential alkylating agents.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the ester is susceptible to hydrolysis if exposed to moisture over prolonged periods.
-
Disposal: Halogenated organic waste streams.
References
-
Sigma-Aldrich. this compound Product Page. Retrieved from
-
PubChem. Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate (Structural Analog). Retrieved from [1]
-
ChemicalBook. Ethyl 8-bromooctanoate (Precursor Data). Retrieved from
-
Agarkov, A. et al. (2023).[2] Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)... (Demonstrating related aryl-ketone synthesis). Molbank.[2] Retrieved from
Sources
Technical Guide: Molecular Profiling and Synthesis of C17H23BrO3 Keto-Esters
The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It focuses on the specific chemical space defined by the formula C17H23BrO3 , using the representative keto-ester Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate as the primary case study for physicochemical profiling, synthesis, and characterization.[1]
Subject: Physicochemical Characterization, Synthetic Methodology, and Analytical Validation of Brominated Keto-Ester Intermediates. Formula: C₁₇H₂₃BrO₃ Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists.
Executive Summary
The molecular formula C₁₇H₂₃BrO₃ represents a specific class of functionalized keto-esters often utilized as advanced intermediates in the synthesis of histone deacetylase (HDAC) inhibitors, PPAR agonists, and PROTAC linkers. Unlike simple aliphatic esters, these compounds combine a lipophilic aryl core with a polarizable linker chain, offering unique handles for structure-activity relationship (SAR) exploration.[1]
This guide provides a comprehensive technical breakdown of the C₁₇H₂₃BrO₃ scaffold, focusing on Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate as the reference standard.[1] We detail the precise molecular weight calculations, isotopic abundance signatures, and a self-validating synthetic protocol grounded in Friedel-Crafts chemistry.[1]
Physicochemical Profiling
Molecular Weight & Formula Decomposition
Accurate molecular weight determination is critical for high-resolution mass spectrometry (HRMS) validation.[1] The presence of Bromine introduces a distinct isotopic pattern that serves as a diagnostic fingerprint.[2][3][4]
| Element | Symbol | Qty | Atomic Mass (u) | Net Mass (u) | Contribution (%) |
| Carbon | C | 17 | 12.011 | 204.187 | 57.47% |
| Hydrogen | H | 23 | 1.008 | 23.184 | 6.53% |
| Bromine | Br | 1 | 79.904 | 79.904 | 22.49% |
| Oxygen | O | 3 | 15.999 | 47.997 | 13.51% |
| Total | 355.27 g/mol | 100% |
Key Insight: The monoisotopic mass (using ¹²C, ¹H, ¹⁶O, ⁷⁹Br) is 354.083 g/mol . However, due to the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br, the average molecular weight is 355.27 g/mol .
Isotopic Signature (Mass Spec Validation)
For any C₁₇H₂₃BrO₃ compound, the Mass Spectrum must exhibit a characteristic 1:1 doublet for the molecular ion
-
m/z 354.1 (⁷⁹Br isotopologue)[1]
-
m/z 356.1 (⁸¹Br isotopologue)[1]
-
Intensity Ratio: ~100% : 97.3% (diagnostic of single bromine substitution).
Synthetic Architecture: Friedel-Crafts Acylation Strategy[1][9]
To access the C₁₇H₂₃BrO₃ scaffold (specifically the Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate isomer), we employ a regioselective Friedel-Crafts acylation.[1] This pathway is chosen for its scalability and the availability of precursors.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic breakdown of the C17H23BrO3 target via Friedel-Crafts acylation.
Experimental Protocol
Objective: Synthesis of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate. Scale: 10 mmol basis.
Reagents:
-
2-Bromotoluene (1.71 g, 10 mmol)[1]
-
Ethyl 8-chloro-8-oxooctanoate (Suberyl chloride monoethyl ester) (2.49 g, 11 mmol) [1][1]
-
Aluminum Chloride (AlCl₃), anhydrous (1.60 g, 12 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend anhydrous AlCl₃ (12 mmol) in 20 mL of dry DCM. Cool to 0°C using an ice bath.
-
Electrophile Formation: Dropwise add Ethyl 8-chloro-8-oxooctanoate (11 mmol) dissolved in 10 mL DCM to the AlCl₃ suspension over 15 minutes. Observation: The solution should turn yellow/orange, indicating the formation of the acylium ion complex.
-
Nucleophilic Attack: Add 2-Bromotoluene (10 mmol) dissolved in 10 mL DCM dropwise. Maintain temperature at 0-5°C to maximize regioselectivity (favoring para-acylation relative to the methyl group due to steric hindrance of the ortho position and the directing effect of the bromine) [2].
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).
-
Quench: Pour the reaction mixture carefully into 100 mL of ice-cold 1M HCl. Caution: Exothermic hydrolysis of aluminum salts.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic phases.[5]
-
Workup: Wash combined organics with saturated NaHCO₃ (to remove acid traces) and Brine. Dry over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Gradient: 0-15% EtOAc in Hexanes) to yield the target keto-ester as a pale yellow oil.[1]
Analytical Validation
Nuclear Magnetic Resonance (NMR) Expectations
To validate the structure, specific signals must be identified.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.8 - 7.6 ppm (m, 2H): Aromatic protons ortho to the ketone (deshielded).[1]
-
δ 7.3 ppm (d, 1H): Aromatic proton ortho to the bromine/methyl.
-
δ 4.12 ppm (q, 2H): Ethyl ester methylene (-O-CH₂ -CH₃).[1]
-
δ 2.90 ppm (t, 2H): Alpha-keto methylene (-C(=O)-CH₂ -).[1]
-
δ 2.43 ppm (s, 3H): Aryl-Methyl group (-Ar-CH₃ ).[1]
-
δ 2.30 ppm (t, 2H): Alpha-ester methylene (-CH₂-COOEt).[1]
-
δ 1.25 ppm (t, 3H): Ethyl ester methyl (-O-CH₂-CH₃ ).[1]
-
δ 1.7 - 1.3 ppm (m, 8H): Internal methylene chain protons.[1]
-
Mass Spectrometry Fragmentation Logic
The fragmentation pattern confirms the connectivity of the alkyl chain and the brominated aryl core.
Figure 2: Predicted Mass Spectrometry fragmentation pathway for C17H23BrO3.
Strategic Applications in Drug Discovery
The C₁₇H₂₃BrO₃ keto-ester scaffold serves as a versatile "linchpin" molecule:
-
PROTAC Linker Synthesis: The long aliphatic chain (C8) provides the necessary spatial separation between E3 ligase ligands and Target Protein ligands. The ester can be hydrolyzed to the acid for amide coupling, while the aryl bromide allows for Suzuki/Buchwald coupling [3].
-
HDAC Inhibitors: The keto group can be reduced to a secondary alcohol or converted to a hydroxamic acid (zinc-binding group) derivative, mimicking the structure of SAHA (Vorinostat) but with a lipophilic aryl cap [4].
References
-
PubChem. Ethyl 8-chloro-8-oxooctanoate Compound Summary. National Library of Medicine.[6] Available at: [Link][1]
-
Olah, G. A. Friedel-Crafts and Related Reactions.[1] Wiley-Interscience, 1964.[1] (Classic reference for acylation regioselectivity).
-
Buhimschi, A. D., et al. "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry 57.26 (2018): 3564-3575.[1] Available at: [Link][1]
-
Mottamal, M., et al. "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules 20.3 (2015): 3898-3941.[1] Available at: [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24727479, Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate.[1] Available at: [Link][1]
Sources
- 1. Laurencin | C17H23BrO3 | CID 6436276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ms isotopes: Br and Cl [employees.csbsju.edu]
- 3. youtube.com [youtube.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. (1-Bromo-3-prop-2-enoxypropan-2-yl) formate | C7H11BrO3 | CID 11436012 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical Identity and Synthetic Utility of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic Acid Ethyl Ester
This technical guide provides an in-depth analysis of 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid ethyl ester , a specialized intermediate used in the synthesis of pharmaceutical candidates, particularly in the development of PPAR agonists, metabolic modulators, and functionalized fatty acid mimetics.
Chemical Identity & Nomenclature
Precision in nomenclature is critical for database retrieval and regulatory filing. While the common name describes the connectivity, systematic naming conventions vary by database.
Synonym Profile
The following table consolidates the valid identifiers for this compound.
| Naming Convention | Identifier / Name | Context |
| Common Name | Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate | Laboratory / Vendor Standard |
| IUPAC (Systematic) | This compound | International Standard |
| CAS Registry Number | 898777-00-9 | Chemical Abstracts Service |
| Inverted CAS Name | Octanoic acid, 8-(4-bromo-2-methylphenyl)-8-oxo-, ethyl ester | CAS Database Indexing |
| Alternative Systematic | Benzeneoctanoic acid, 4-bromo-2-methyl-η-oxo-, ethyl ester | Older Chemical Abstracts |
| Related Free Acid | 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid (CAS: 898767-40-3) | Hydrolysis Product |
Digital Identifiers
-
SMILES: CCOC(=O)CCCCCCC(=O)C1=C(C)C=C(Br)C=C1
-
Molecular Formula:
-
Molecular Weight: 355.27 g/mol [1]
Structural Analysis & Physicochemical Properties
The molecule features a "dual-anchor" design: a lipophilic, halogenated aryl head group and a polar ethyl ester tail, connected by a flexible alkyl linker.
Pharmacophore Features[2][3]
-
Aryl Ketone Motif: The 4-bromo-2-methylphenyl ketone moiety serves as a rigid scaffold. The bromine atom at the para position is a high-value synthetic handle, allowing for further functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig amination).
-
Alkyl Linker (
): The 7-methylene spacer mimics the hydrophobic tail of fatty acids, facilitating binding to lipid-sensing nuclear receptors (e.g., PPAR , PPAR ). -
Ethyl Ester: Acts as a prodrug motif (masking the carboxylic acid) to improve cellular permeability (LogP modulation) or as a protected intermediate.
Predicted Properties (In Silico)
| Property | Value | Implication |
| LogP (Predicted) | ~4.8 - 5.2 | Highly Lipophilic; requires non-polar solvents (DCM, Toluene). |
| H-Bond Acceptors | 3 | Ketone + Ester oxygens. |
| H-Bond Donors | 0 | No -OH or -NH groups. |
| Rotatable Bonds | 9 | High flexibility in the alkyl chain. |
| Topological Polar Surface Area | 43.37 | Good membrane permeability prediction. |
Synthetic Methodology
The synthesis of 898777-00-9 relies on the regioselective Friedel-Crafts acylation of substituted toluene.
Retrosynthetic Analysis
The most efficient disconnection is at the aryl-carbonyl bond (
-
Nucleophile: 3-Bromotoluene (1-bromo-3-methylbenzene).
-
Electrophile: Ethyl suberyl chloride (Ethyl 8-chloro-8-oxooctanoate).
-
Catalyst: Aluminum Chloride (
).
Regioselectivity Logic
The directing effects dictate the product outcome:
-
Methyl Group (
): Weakly activating, ortho/para director. -
Bromo Group (
): Deactivating, ortho/para director. -
Steric Hindrance: The position ortho to the methyl (C2) is sterically crowded. The position para to the methyl (C4) is sterically accessible and electronically favored by the methyl group's induction.
-
Result: Acylation occurs para to the methyl group, yielding the 1,2,4-substitution pattern (4-bromo-2-methylphenyl ketone).
Experimental Protocol (Standardized)
Note: All steps must be performed under an inert atmosphere (
Step 1: Reagent Preparation
-
Dissolve Ethyl 8-chloro-8-oxooctanoate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0°C.
Step 2: Friedel-Crafts Acylation
-
Add Aluminum Chloride (
) (1.1 eq) portion-wise to the acyl chloride solution. Stir for 15 min to form the acylium ion complex. -
Add 3-Bromotoluene (1.05 eq) dropwise, maintaining temperature <5°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1).
Step 3: Quench & Workup
-
Pour the reaction mixture slowly into ice-cold dilute HCl (1M) to quench the aluminum complex. Caution: Exothermic.
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude oil via Flash Column Chromatography using a gradient of Hexanes/Ethyl Acetate (0%
10% EtOAc).
Process Flow Diagram
Figure 1: Synthetic workflow for the Friedel-Crafts acylation producing the target ester.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.55 | Doublet (d) | 1H | Aryl H (C6, ortho to carbonyl) |
| 7.35 - 7.40 | Multiplet | 2H | Aryl H (C3, C5) |
| 4.12 | Quartet (q) | 2H | Ester |
| 2.85 | Triplet (t) | 2H | |
| 2.45 | Singlet (s) | 3H | Aryl |
| 2.29 | Triplet (t) | 2H | |
| 1.60 - 1.70 | Multiplet | 4H | |
| 1.30 - 1.40 | Multiplet | 4H | Bulk Alkyl Chain |
| 1.25 | Triplet (t) | 3H | Ester |
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion: Expect
peaks at 355.1 and 357.1 (1:1 ratio) due to the characteristic Bromine isotope pattern ( and ).
Applications in Drug Discovery
This molecule is not merely an end-product but a versatile scaffold for library generation.
Linker Chemistry & PROTACs
The long alkyl chain (
-
Hydrolysis: The ethyl ester is hydrolyzed (LiOH/THF) to the free acid.
-
Amide Coupling: The acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative).
-
Suzuki Coupling: The aryl bromide is coupled to a protein of interest (POI) ligand.
Metabolic Disease Targets (PPARs)
The structure resembles the "tail" of Bempedoic Acid and Muraglitazar . Researchers utilize this scaffold to synthesize dual PPAR
Pathway Visualization
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 548275 (Related: 8-Bromooctanoic acid derivatives). Retrieved from [Link]
Sources
Technical Guide: Safety & Handling of Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
This guide serves as an advanced technical resource for Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate (CAS: 898777-00-9). It is designed for discovery chemists and process safety engineers, moving beyond standard compliance to provide operational intelligence.
Compound Identity & Strategic Context
Compound Name: this compound CAS Number: 898777-00-9 Formula: C₁₇H₂₃BrO₃ Molecular Weight: 355.27 g/mol [1]
Operational Significance
This compound is a bifunctional linker intermediate used primarily in medicinal chemistry for "Fragment-Based Drug Discovery" (FBDD).
-
The Aryl Bromide Handle: The 4-bromo-2-methylphenyl moiety serves as an electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.
-
The Ester Tail: The ethyl ester provides a protected carboxylic acid, which can be hydrolyzed to a free acid for amide coupling or reduced to an alcohol.
-
The Ketone Linker: The 8-oxo group introduces polarity and hydrogen-bond acceptance, often critical for binding affinity in nuclear receptor targets (e.g., PPAR agonists) or kinase inhibitors.
Hazard Identification (GHS Classification)
Note: As a specialized research intermediate, specific toxicological data is limited. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous keto-esters and aryl bromides.
GHS Label Elements
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Mechanism/Causality |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation. | Lipophilic nature allows dermal penetration; aryl halides can form reactive hapten-protein complexes. |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation. | Solvent-like properties of the keto-ester chain disrupt tear film and irritate corneal epithelium. |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation. | Volatility is low, but aerosols generated during workup are irritating to mucous membranes. |
| Aquatic Toxicity | Cat. 2 | H411: Toxic to aquatic life with long-lasting effects. | High LogP (estimated >4.0) suggests bioaccumulation potential in aquatic organisms. |
Emergency Response Logic (Visualized)
The following decision tree outlines the critical response steps for spills or exposure, prioritizing containment of the halogenated organic.
Caption: Decision logic for immediate containment and treatment. Note the prohibition of water for spill cleanup due to the compound's hydrophobicity.
Handling & Storage: The Self-Validating Protocol
To ensure scientific integrity, handling protocols must prevent compound degradation that could invalidate downstream biological assays.
Storage Architecture
-
Temperature: 2°C to 8°C .
-
Causality: Higher temperatures accelerate the autoxidation of the benzylic methyl group (position 2 on the ring) and potential hydrolysis of the ethyl ester.
-
-
Atmosphere: Argon or Nitrogen Overlay .
-
Causality: The ketone moiety is relatively stable, but the aryl bromide is light-sensitive over long durations. Inert gas prevents moisture ingress which catalyzes ester hydrolysis.
-
-
Container: Amber glass with Teflon-lined cap.
-
Validation: If the liquid turns from colorless/pale yellow to dark orange, bromide liberation or oxidation has occurred. Do not use.
-
Solubilization Protocol (For Biological Assay)
When preparing stock solutions for in vitro use:
-
Primary Solvent: DMSO (Dimethyl sulfoxide).
-
Solubility Limit: Typically ~50 mg/mL.
-
-
Validation Step: Sonicate for 60 seconds. Visually inspect for "oil droplets" which indicate incomplete dissolution.
-
Aqueous Dilution: Add organic stock to aqueous media slowly with vortexing.
-
Risk:[2] Rapid addition causes precipitation of this lipophilic compound, leading to false negatives in assays.
-
Synthesis & Reaction Safety
Understanding the synthesis route highlights specific impurities and process hazards. The compound is typically synthesized via Friedel-Crafts Acylation .
Synthesis Workflow & Hazards[1]
Caption: Standard Friedel-Crafts assembly. The critical safety node is the Quench step, where residual AlCl₃ reacts violently with water.
Process Safety Critical Control Points (CCP)
-
The Acid Chloride Vector: Ethyl suberyl chloride is a potent lachrymator and corrosive. All transfers must occur in a closed system or high-velocity fume hood.
-
Aluminum Chloride Quench: The reaction uses stoichiometric AlCl₃. Upon workup, adding water to the reaction mixture generates massive HCl gas and heat.
-
Control: Inverse quench (add reaction mix to ice water) is mandatory to control the exotherm.
-
-
Regioselectivity Check: The methyl group directs the acylation para to itself (position 4), but ortho acylation is a common impurity.
-
Purity Check: Use ¹H NMR to verify the aromatic substitution pattern before proceeding to biological testing.
-
Toxicological & Ecological Insight
Structure-Activity Relationship (SAR)
-
Alkylating Potential: Unlike
-halo ketones (which are tear gases), this compound has the bromine on the aromatic ring. It is not a direct alkylating agent under physiological conditions, reducing its acute toxicity compared to its aliphatic precursors. -
Metabolic Fate:
-
Phase I: Ester hydrolysis by carboxylesterases to the free acid (8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid).
-
Phase II: Glucuronidation of the carboxylic acid.
-
Accumulation: The lipophilic nature suggests it may cross the Blood-Brain Barrier (BBB), which is relevant if used in CNS drug discovery.
-
Disposal Considerations
-
Halogenated Waste: This compound must never be mixed with non-halogenated solvents for incineration. The bromine content requires high-temperature incineration with flue gas scrubbing to prevent HBr release.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 8-bromooctanoate (Analogous Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Labelling and Packaging. Retrieved from [Link]
Sources
An In-depth Technical Guide to Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate, a complex organic molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide leverages established principles of organic chemistry, particularly the Friedel-Crafts acylation, to propose a robust synthesis protocol. Furthermore, predicted analytical data (¹H and ¹³C NMR) are presented to aid in the characterization of this compound. Potential applications in drug discovery are discussed based on the structural motifs present in the molecule. Finally, a list of suppliers for key starting materials is provided to facilitate its synthesis by interested researchers.
Introduction
This compound (CAS No. 898777-00-9) is an aromatic ketone featuring a substituted phenyl ring linked to an eight-carbon aliphatic chain terminating in an ethyl ester.[1] The presence of a bromo substituent on the aromatic ring and a methyl group ortho to the keto functionality introduces specific steric and electronic properties that can be exploited in further chemical modifications. Aryl ketones are a crucial class of compounds in organic synthesis and are prevalent scaffolds in many pharmaceutical agents. The long aliphatic chain and terminal ester group in this molecule offer sites for further functionalization, making it a potentially valuable intermediate in the synthesis of more complex molecular architectures.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 898777-00-9 | [1] |
| Molecular Formula | C₁₇H₂₃BrO₃ | [1] |
| Molecular Weight | 355.27 g/mol | [1] |
| Appearance | Predicted: Pale yellow oil or low-melting solid | Inferred |
| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water | Inferred |
Proposed Synthesis: Friedel-Crafts Acylation
The most logical and efficient method for the synthesis of this compound is the Friedel-Crafts acylation.[2][3][4] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6]
In this proposed synthesis, 1-bromo-3-methylbenzene (3-bromotoluene) is acylated with a suitable derivative of suberic acid, specifically the mono-acid chloride of ethyl suberate.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Preparation of Ethyl 8-chloro-8-oxooctanoate (Acylating Agent)
-
To a solution of suberic acid (1.0 eq) in excess ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours to achieve mono-esterification.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Purify the resulting ethyl hydrogen suberate by column chromatography or distillation.
-
To a solution of ethyl hydrogen suberate (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude ethyl 8-chloro-8-oxooctanoate, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of ethyl 8-chloro-8-oxooctanoate (1.0 eq) in anhydrous dichloromethane dropwise.
-
After stirring for 15 minutes, add a solution of 1-bromo-3-methylbenzene (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[3]
Step 3: Workup and Purification
-
Transfer the quenched reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Predicted Analytical Data
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Aromatic H (ortho to C=O) |
| ~7.4 | dd | 1H | Aromatic H (para to -CH₃) |
| ~7.2 | d | 1H | Aromatic H (ortho to -CH₃) |
| 4.12 | q | 2H | -OCH₂CH₃ |
| 2.95 | t | 2H | -COCH₂- |
| 2.40 | s | 3H | Ar-CH₃ |
| 2.30 | t | 2H | -CH₂COO- |
| 1.6-1.8 | m | 4H | Aliphatic -CH₂- |
| 1.2-1.4 | m | 4H | Aliphatic -CH₂- |
| 1.25 | t | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~200 | C=O (ketone) |
| ~173 | C=O (ester) |
| ~140 | Aromatic C-Br |
| ~138 | Aromatic C-CH₃ |
| ~135 | Aromatic C-C=O |
| ~132 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~60.5 | -OCH₂CH₃ |
| ~38 | -COCH₂- |
| ~34 | -CH₂COO- |
| ~29 | Aliphatic -CH₂- |
| ~25 | Aliphatic -CH₂- |
| ~20 | Ar-CH₃ |
| ~14 | -OCH₂CH₃ |
Potential Applications in Drug Development
While specific biological activities of this compound have not been reported, its structural features suggest several potential applications in drug discovery and development.
-
Intermediate for Novel Heterocycles: The ketone functionality is a versatile handle for the synthesis of various heterocyclic compounds, such as pyrimidines, thiazoles, and pyridines, which are common motifs in bioactive molecules.
-
Linker for Prodrugs or Bioconjugates: The long aliphatic chain with a terminal ester can serve as a linker to attach the aromatic ketone moiety to other molecules. The ester can be hydrolyzed to a carboxylic acid, providing a point of attachment for conjugation to biologics or for the development of prodrugs with modified pharmacokinetic properties.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic ring. The 4-bromo-2-methylphenyl group could serve as a starting point for the elaboration of scaffolds targeting the ATP-binding site of various kinases. The bromine atom provides a site for further modification via cross-coupling reactions.
Suppliers of Key Starting Materials
While direct commercial sources for this compound are limited, the key starting materials for its synthesis are readily available from various chemical suppliers.
Table 4: Suppliers for Key Starting Materials
| Starting Material | Supplier(s) |
| 1-Bromo-3-methylbenzene (3-Bromotoluene) | Sigma-Aldrich, TCI Chemicals, Alfa Aesar |
| Suberic Acid | Sigma-Aldrich, TCI Chemicals, Acros Organics |
| Ethyl 8-bromooctanoate | TCI Chemicals[7], Oakwood Chemical[8], Scimplify[9] |
Note: Ethyl 8-bromooctanoate can be used to generate the required acylating agent through conversion to a Grignard reagent followed by reaction with a suitable electrophile, or via other synthetic transformations.
Conclusion
This compound is a compound of interest for synthetic and medicinal chemists. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis and properties. The proposed Friedel-Crafts acylation protocol offers a reliable route to access this molecule. The predicted analytical data will be instrumental for its characterization. The potential applications outlined in this guide may inspire further research into the utility of this compound as a building block for novel therapeutic agents and functional materials.
References
[2] Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395.
[3] Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
[10] BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
[11] Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
[4] Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
[12] MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
[13] Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
[14] Google Patents. (n.d.). CN105669364A - Method for synthesizing bromotoluene. Retrieved from
[15] MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]
[16] IndiaMART. (n.d.). Ethyl-8-bromooctanoatee. Retrieved from [Link]
[17] Jim Clark. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved from [Link]
[18] NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
[19] Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
[20] CAS Common Chemistry. (n.d.). Haloprogin. Retrieved from [Link]
[8] Oakwood Chemical. (n.d.). Ethyl 8-bromooctanoate. Retrieved from [Link]
[21] SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
[22] Amanote Research. (n.d.). Synthesis of Aryl Ketones by the Pd- Catalyzed Reaction of Arenes and Nitriles. Retrieved from [Link]
[23] MassBank. (2008). Organohalogen compounds. Retrieved from [Link]
[24] The Royal Society of Chemistry. (n.d.). Friedel-Crafts Acylation via Interrupted Beckmann Fragmentation of Activated Ketones. Retrieved from [Link]
[25] Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate. Retrieved from
[26] NIH. (n.d.). Medicinal Chemistry: From Targets to Therapies. Retrieved from [Link]
[27] ResearchGate. (2015). European Journal of Medicinal Chemistry. Retrieved from [Link]
[28] PubChem. (n.d.). Npc158307. Retrieved from [Link]
[29] NIST WebBook. (n.d.). 2-Bromo-4-methylphenyl isothiocyanate. Retrieved from [Link]
[30] PubChem. (n.d.). Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate. Retrieved from [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Ethyl 8-bromooctanoate [oakwoodchemical.com]
- 9. Ethyl 8-bromooctanoate Online | Ethyl 8-bromooctanoate Manufacturer and Suppliers [scimplify.com]
- 10. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 14. CN105669364A - Method for synthesizing bromotoluene - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. indiamart.com [indiamart.com]
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- 18. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
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- 28. Npc158307 | C28H38O6 | CID 53477765 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 30. Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate | C17H23BrO3 | CID 24727479 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate in antitumor drug discovery
Application Note: Strategic Utilization of Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate in HDAC Inhibitor Discovery
Executive Summary
This compound (hereafter referred to as Compound E-8-Br ) serves as a critical "late-stage diversifiable scaffold" in the synthesis of Histone Deacetylase (HDAC) inhibitors. Its structural architecture—comprising a hydrophobic "Cap" precursor (aryl bromide), a defined "Linker" (8-oxooctanoyl chain), and a "Zinc-Binding Group" (ZBG) precursor (ethyl ester)—makes it an ideal candidate for Structure-Activity Relationship (SAR) libraries.
This guide details the protocols for transforming E-8-Br into bioactive hydroxamic acids, optimizing the "Cap" region via palladium-catalyzed cross-coupling, and validating potency through enzymatic and cellular assays.
Structural Rationale & Mechanism
To effectively utilize E-8-Br , researchers must understand its pharmacophore mapping against the HDAC active site:
-
The Cap (4-bromo-2-methylphenyl): This moiety occludes the entrance to the active site. The bromine atom is a "synthetic handle," allowing Suzuki-Miyaura or Buchwald-Hartwig couplings to expand the cap for isoform selectivity (e.g., targeting HDAC6 vs. HDAC1).
-
The Linker (8-oxooctyl): The 8-carbon chain (approx. 11-12 Å) spans the hydrophobic tunnel of the enzyme. The C8-ketone introduces specific rigidity and potential hydrogen-bonding interactions with tunnel residues (e.g., Tyr306 in HDAC8).
-
The ZBG Precursor (Ethyl Ester): The ester is biologically inert but chemically ready for conversion into a Hydroxamic Acid (-CONHOH), which chelates the catalytic Zinc ion (
) essential for HDAC hydrolytic activity.
Diagram 1: Pharmacophore Mapping & Synthetic Utility
Caption: Workflow transforming E-8-Br into a bioactive library. The bromine handle allows cap optimization before ZBG installation.
Protocol A: Cap Diversification (Suzuki-Miyaura Coupling)
Objective: To expand the hydrophobic cap region for enhanced isoform selectivity before installing the zinc-binding group.
Reagents:
-
Substrate: Compound E-8-Br (1.0 eq)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq) (e.g., Phenylboronic acid, Pyridine-3-boronic acid)
-
Catalyst:
(0.05 eq) -
Base:
(2.0 eq) or -
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Procedure:
-
Degassing: In a microwave vial or round-bottom flask, dissolve E-8-Br and the chosen boronic acid in the solvent mixture. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add the Palladium catalyst and Base under a positive stream of Argon. Seal the vessel.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (
) should disappear. -
Work-up: Dilute with EtOAc (30 mL), wash with water (2x) and brine (1x). Dry over
and concentrate in vacuo. -
Purification: Flash Column Chromatography (Silica Gel). Elute with a gradient of 0-20% EtOAc in Hexanes.
-
Yield Expectation: 75–90%.
-
Protocol B: ZBG Installation (Hydroxaminolysis)
Objective: Convert the ethyl ester into the active hydroxamic acid moiety. This step must be performed last to avoid chelation interference during cross-coupling.
Reagents:
-
Substrate: E-8-Br (or Suzuki product) (1.0 eq)
-
Hydroxylamine Hydrochloride:
(10.0 eq) -
Base: KOH or NaOH (15.0 eq)
-
Solvent: Methanol (anhydrous)
Procedure:
-
Preparation of Hydroxylamine: In a separate flask, dissolve
in MeOH. Cool to 0°C. Add KOH (dissolved in minimal MeOH) dropwise. A white precipitate (KCl) will form. Stir for 15 min. -
Filtration: Quickly filter the mixture to remove KCl salts. The filtrate contains free base
. -
Reaction: Add the substrate (E-8-Br derivative) to the fresh
filtrate at 0°C. Stir at room temperature for 2–4 hours.-
Monitoring: LC-MS is preferred over TLC due to the polarity of hydroxamic acids. Look for
corresponding to (Mass shift: -45 + 32 = -13 Da vs ester; or simply calc MW).
-
-
Quenching & pH Adjustment: Carefully acidify the reaction with 1N HCl to pH 7.0–7.5 . Do not go below pH 6, as hydroxamic acids can hydrolyze to carboxylic acids.
-
Extraction: Extract with EtOAc (3x). The hydroxamic acid is amphiphilic; if extraction is poor, use n-Butanol or saturate the aqueous layer with NaCl.
-
Purification: Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% TFA).
-
Note: Hydroxamic acids often chelate trace metals in silica, causing streaking. Reverse-phase is recommended.
-
Protocol C: Biological Evaluation (HDAC Fluorometric Assay)
Objective: Quantify the
Assay Principle: Uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). HDAC activity removes the acetyl group.[1] A developer step (Trypsin) cleaves the deacetylated lysine, releasing the fluorophore (AMC). Inhibitors prevent deacetylation, quenching the signal.
Workflow:
-
Plate Setup: Use black, flat-bottom 96-well plates.
-
Enzyme Mix: Dilute HDAC1/6 (human recombinant) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
). -
Compound Addition:
-
Dissolve E-8-Br derivatives in DMSO (Stock 10 mM).
-
Perform 1:3 serial dilutions. Add 10 µL of compound to wells.
-
Controls: SAHA (Vorinostat) as Positive Control; DMSO only as Negative Control.
-
-
Substrate Addition: Add 20 µL of Fluorogenic Substrate (50 µM final).
-
Incubation: 30 minutes at 37°C.
-
Developer: Add 50 µL of Developer/Stop Solution (Trypsin + Trichostatin A). Incubate 15 min at RT.
-
Read: Fluorescence Plate Reader (Ex: 360 nm / Em: 460 nm).
Data Analysis:
Calculate % Inhibition:
Diagram 2: Assay Logic & Signal Generation
Caption: Fluorometric assay cascade. Inhibitors prevent the release of the fluorescent AMC reporter.
Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Synthesis Yield (Step 1) | 70–90% | If low, ensure Argon sparging was sufficient; |
| Hydroxaminolysis (Step 2) | 50–70% | If ester remains, increase temp to 40°C. If acid forms, check pH during quench. |
| Solubility | Low in water; High in DMSO | Use 0.1% Tween-20 in assay buffers to prevent aggregation. |
| Potency ( | nM to low µM range | If >10 µM, the "Cap" may be too bulky or the linker length (C8) is suboptimal for the specific isoform. |
References
-
Agarkov, A., et al. (2023).[2] "Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate." Molbank, 2023(1), M1558. Link
-
Shao, Y., et al. (2007).[3] "Synthesis and Structure-Activity Relationships Study of Novel Anti-Tumor Carbamate Anhydrovinblastine Analogues." Bioorganic & Medicinal Chemistry, 15(15), 5061-5075.[3] Link
- Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941. (Contextual grounding for HDAC SAR).
-
ChemicalBook. (2025).[4] "Ethyl 8-bromooctanoate Product Properties and Synthesis." Link
Sources
- 1. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Synthesis and structure-activity relationships study of novel anti-tumor carbamate anhydrovinblastine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 8-bromooctanoate | 29823-21-0 [chemicalbook.com]
Application Note: Preparation of Thiazolo[3,2-a]pyrimidines Using Keto-Ester Building Blocks
Executive Summary & Strategic Value
The thiazolo[3,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purine bases.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including calcium channel antagonism, inhibition of CDC25 phosphatases (anticancer), and antimicrobial properties.
This guide details the synthetic protocols for constructing this bicyclic system using
-
Bicyclic Core Formation: Direct condensation to yield thiazolo[3,2-a]pyrimidin-5-ones.
-
Multicomponent Functionalization: Microwave-assisted one-pot synthesis of dihydropyrimidine analogs (5H-thiazolo[3,2-a]pyrimidine-6-carboxylates).
Retrosynthetic Analysis & Chemistry of Building Blocks
The synthesis relies on the ambident nucleophilicity of 2-aminothiazole . The molecule possesses two nucleophilic centers: the endocyclic nitrogen (N3) and the exocyclic amino group (
Reactivity Profile
-
2-Aminothiazole: The endocyclic N3 is typically more nucleophilic due to the electron-donating effect of the sulfur atom, but the exocyclic amine is less sterically hindered.
- -Keto Esters (e.g., Ethyl Acetoacetate): These provide two electrophilic sites (ketone and ester). The ketone is harder and more reactive towards nucleophilic attack, while the ester serves as the cyclization terminator.
Key Challenge: Regioselectivity. Controlling which nitrogen attacks which carbon determines whether the final product is a thiazolo[3,2-a]pyrimidine (desired) or a non-fused side product.
Detailed Experimental Protocols
Protocol A: Direct Condensation (Thermal)
Objective: Synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one. Application: Generating the rigid bicyclic core for fragment-based drug design.
Materials
-
2-Aminothiazole (1.0 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
Polyphosphoric acid (PPA) OR Glacial Acetic Acid
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, mix 2-aminothiazole (10 mmol) and ethyl acetoacetate (12 mmol).
-
Catalysis: Add PPA (5 g) to serve as both solvent and condensing agent. Note: For milder conditions, reflux in glacial acetic acid for 4-6 hours is a viable alternative, though yields may be lower.
-
Reaction: Heat the mixture to 120°C for 2-3 hours. Monitor via TLC (30% EtOAc/Hexane). The disappearance of the aminothiazole spot indicates completion.
-
Quenching: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.
-
Neutralization: Slowly adjust pH to ~7-8 using ammonium hydroxide solution. A precipitate should form immediately.
-
Isolation: Filter the solid under vacuum. Wash with cold water (
mL). -
Purification: Recrystallize from hot ethanol to obtain pale yellow crystals.
Yield Expectation: 75–85%
Protocol B: Microwave-Assisted Multicomponent Synthesis (Green Chemistry)
Objective: One-pot synthesis of ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Application: Rapid generation of highly substituted libraries (Biginelli-type reaction).
Materials
-
2-Aminothiazole (1.0 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Ethyl Acetoacetate (1.5 mmol)
-
Acetic Acid (solvent/catalyst, 3 mL)
-
Microwave Reactor (e.g., CEM Discover or Anton Paar)
Step-by-Step Methodology
-
Loading: Charge a 10 mL microwave process vial with 2-aminothiazole, the aromatic aldehyde, and ethyl acetoacetate. Add acetic acid.[1][4][7]
-
Irradiation: Cap the vial. Program the microwave reactor:
-
Temperature: 120°C
-
Power: Max 150 W (Dynamic mode)
-
Hold Time: 10–15 minutes
-
Comparison: Conventional heating requires 48 hours reflux for similar conversion.
-
-
Work-up: Cool the vial to room temperature. The product often precipitates directly upon cooling.
-
Isolation: Pour the contents into cold water (20 mL). Filter the solid.[3][5]
-
Purification: Wash with a mixture of EtOH/Water (1:1). Recrystallize from ethyl acetate.
Yield Expectation: 85–93%[1]
Mechanistic Insight
The formation of the thiazolo[3,2-a]pyrimidine scaffold in the multicomponent setting follows a specific pathway distinct from the classic Biginelli reaction (which typically uses urea).
Mechanistic Pathway Visualization
Caption: Mechanistic convergence in the synthesis of 5H-thiazolo[3,2-a]pyrimidines. Path 1 (Knoevenagel intermediate) is generally kinetically favored in acidic media.
Troubleshooting & Optimization Guide
Common Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization due to water accumulation. | Use PPA or add molecular sieves. Ensure temperature reaches >100°C. |
| Regioisomers | Competition between N3 and exocyclic NH2.[8] | Control pH. Acidic conditions (AcOH) generally favor the desired [3,2-a] fusion. |
| Sticky Solid | Polymerization of keto-ester or aldehyde. | Use fresh reagents.[8][9] Switch to microwave heating to minimize thermal degradation time. |
Optimization Workflow
Caption: Decision tree for optimizing reaction conditions when yields are suboptimal.
References
-
Deng, Q.-G., et al. (2013). "A Microwave Assisted Synthesis of Highly Substituted 7-Methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Derivatives via One-Pot Reaction of Aminothiazole, Aldehyde and Ethyl Acetoacetate." Heterocycles, 87(10), 2093.[1] Link
-
Devineni, S. R., et al. (2019). "An Efficient Microwave-Promoted Three-Component Synthesis of Thiazolo[3,2-a]pyrimidines Catalyzed by SiO2–ZnBr2." Chemistry of Heterocyclic Compounds, 55, 266–274. Link
-
Hassan, G. S., et al. (2017).[10] "Synthesis and Anticancer Activity of New Thiazolo[3,2-a]pyrimidines: DNA Binding and Molecular Modeling Study." Bioorganic Chemistry, 74, 41–52.[10] Link
-
Tozkoparan, B., et al. (1999). "Synthesis and potential pharmacological activity of some novel thiazolo[3,2-a]pyrimidine derivatives." Farmaco, 54(9), 588-593. Link
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential » Growing Science [growingscience.com]
Solvent selection for dissolving Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
Application Note: Solvent Selection & Handling Protocols for Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
Executive Summary
This compound is a specialized synthetic intermediate, primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs) . It serves as a critical linker precursor or "Left-Hand Side" (LHS) moiety for recruiting E3 ubiquitin ligases (specifically VHL).
Due to its structural composition—a lipophilic octanoate chain terminating in an aryl ketone and an ethyl ester—this compound exhibits low aqueous solubility and high lipophilicity . Improper solvent selection can lead to precipitation in biological media, inaccurate
This guide provides a definitive protocol for solubilization, storage, and handling to ensure experimental reproducibility.
Physicochemical Analysis & Solubility Logic
To select the correct solvent, we must first deconstruct the molecule’s interaction potential.[1]
| Functional Group | Property | Solvent Interaction Preference |
| Ethyl Ester ( | H-Bond Acceptor | Soluble in alcohols, esters, and dipolar aprotic solvents. Susceptible to hydrolysis in basic aqueous media. |
| Alkyl Chain ( | Hydrophobic / Lipophilic | Drives solubility in non-polar solvents (DCM, Hexane) and amphiphilic solvents (DMSO).[1] |
| Aryl Ketone | Polarizable / | Enhances solubility in aromatic solvents and DMSO. |
| Aryl Bromide | Lipophilic / Heavy Atom | Increases density and lipophilicity (LogP). |
Predicted Properties:
-
LogP (Octanol/Water Partition Coeff.): Estimated ~4.5 – 5.5 (Highly Lipophilic).
-
Physical State: Viscous oil or low-melting solid.
-
Water Solubility: Negligible (< 1
g/mL).
Scientist’s Insight: Do not attempt to dissolve this compound directly in aqueous buffers (PBS, TBS).[1] It will form micelles or precipitate immediately, leading to "false" negative results in binding assays.[1]
Solvent Selection Matrix
Select your solvent based on the intended downstream application.
| Solvent | Grade | Solubility Rating | Application Context |
| DMSO (Dimethyl Sulfoxide) | Anhydrous, | Excellent (>50 mM) | Primary Choice. Biological assays, cell treatment, and long-term stock storage. |
| DMF (Dimethylformamide) | Anhydrous | Good (>50 mM) | Alternative for chemical synthesis if DMSO interferes with reaction kinetics. |
| Ethanol (EtOH) | Absolute | Moderate (~10-20 mM) | Acceptable for acute use. Warning: Potential for transesterification over long periods. |
| DCM (Dichloromethane) | HPLC Grade | Excellent | Synthesis, transfer, and purification.[1] Not for biological assays. |
| PBS / Water | Buffer | Insoluble | Only used as a dilution medium (final concentration < 1% DMSO). |
Protocol 1: Preparation of 10 mM Stock Solution
Objective: Create a stable, high-concentration stock for long-term use. Reagents:
-
Compound: this compound (Solid/Oil).
-
Solvent: DMSO (Anhydrous, Cell Culture Grade).[1]
Step-by-Step Procedure:
-
Weighing: Accurately weigh a specific amount of compound (e.g., 5 mg) into a glass vial. Note: Avoid plastic microfuge tubes for long-term storage of high-concentration ketone/ester stocks to prevent leaching.
-
Calculation: Calculate the required volume of DMSO using the molecular weight (MW
355.27 g/mol ). Example: For 5 mg at 10 mM (0.01 M): [1] -
Solubilization: Add the calculated volume of DMSO.
-
Mixing: Vortex for 30 seconds. If the compound is an oil, ensure it fully disperses and does not stick to the walls.[1]
-
Self-Validation: Inspect the solution against a light source. It must be perfectly clear with no "schlieren" lines (swirls indicating density differences).
-
-
Aliquot & Storage: Dispense into amber glass vials (to protect the light-sensitive aryl bromide). Store at -20°C or -80°C.
Protocol 2: Aqueous Dilution for Biological Assays
Objective: Dilute the hydrophobic stock into assay media without precipitation.
The "Intermediate Dilution" Method: Directly spiking 100% DMSO stock into water often causes "crashing out." Use a serial dilution step.
-
Step A (Stock): Start with 10 mM stock in DMSO.
-
Step B (10x Working Solution): Dilute the stock 1:10 into assay media (or PBS) while vortexing.
-
Step C (Final Assay Conc.): Dilute Step B 1:100 into the wells.
-
Final: 10
M compound in 0.1% DMSO (Safe for most cells).
-
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and the dilution workflow to prevent precipitation.
Caption: Decision tree for solvent selection and serial dilution workflow to ensure compound stability and solubility.
Stability & Troubleshooting
-
Hydrolysis Risk: The ethyl ester group is stable at neutral pH (7.0–7.4) but will hydrolyze to the carboxylic acid in acidic or basic conditions, or in the presence of esterases in cell lysate.[1]
-
Mitigation: Always prepare fresh dilutions from the DMSO stock immediately before use.
-
-
Photostability: The aryl bromide moiety can be susceptible to debromination under intense UV light.
-
Mitigation: Use amber glassware or wrap tubes in foil.
-
-
Precipitation in Media: If the compound crashes out at >10
M:-
Add 0.05% Tween-20 or Triton X-100 to the assay buffer to stabilize the suspension.
-
References
-
Buckley, D. L., et al. (2012).[1] "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society. Link[1]
-
Testa, A., et al. (2020).[1][2] "Design and Synthesis of VHL Ligands for PROTAC Discovery." Methods in Molecular Biology. Link
-
Di, L., & Kerns, E. (2016).[1] "Solubility in Drug Discovery." Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link[1]
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Characterization of Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate
Executive Summary
Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate (C₁₇H₂₃BrO₃, MW ~355.27 Da) serves as a critical intermediate in the synthesis of lipid-modulating therapeutics and functionalized aryl-octanoates. Its structural complexity—featuring a halogenated aromatic system, a keto-linker, and a terminal ethyl ester—requires a dual-method analytical approach for complete characterization.
This guide compares Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) techniques. While ESI provides soft ionization for molecular weight confirmation, EI is the superior method for structural elucidation due to distinct fragmentation pathways driven by the aromatic ketone and ester moieties.
Structural Analysis & Isotopic Signature
Before interpreting the spectrum, the analyst must account for the bromine isotopic pattern , which acts as the primary diagnostic filter.[1]
The Bromine Doublet (¹:¹)
Unlike chlorinated compounds (3:1 ratio), the natural abundance of Bromine isotopes (
-
Exact Mass (
): 354.08 -
Exact Mass (
): 356.08
Critical Check: Any peak identified as the molecular ion (
in EI orin ESI) must exhibit this doublet separated by 2 m/z units. Absence of this pattern indicates dehalogenation or misidentification.
Comparative Analysis: EI vs. ESI Performance
This section contrasts the two dominant ionization techniques to guide method selection.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization |
| Primary Signal | Fragment Ions (Structural Fingerprint) | Molecular Adducts ( |
| Molecular Ion | Weak or Absent ( | Dominant |
| Bromine Pattern | Visible in fragments (e.g., Acylium ion) | Visible in parent adducts |
| Best For... | Structural Elucidation & Impurity Profiling | Purity Assay & Quantitation |
Recommendation
-
Use ESI-MS (Positive Mode) for routine purity checks during synthesis scale-up.
-
Use EI-MS (GC-MS) for confirming the regiochemistry of the acylation (position of the keto group) and verifying the ester integrity.
Fragmentation Mechanisms (EI-MS)[2][3]
In Electron Ionization, the molecule undergoes predictable bond cleavages. The fragmentation is driven by charge localization on the carbonyl oxygens and the aromatic ring.
Pathway A: Alpha-Cleavage at the Ketone (Major Pathway)
The bond between the carbonyl carbon (C8) and the alpha-methylene of the alkyl chain breaks. This charge retention on the aromatic side creates a resonance-stabilized acylium ion .
-
Fragment: 4-bromo-2-methylbenzoyl cation
-
m/z: 197 (
) and 199 ( ) -
Intensity: Base Peak (100%)
Pathway B: McLafferty Rearrangement (Ester Moiety)
The ethyl ester terminus contains a
-
Mechanism: Transfer of
-H to Ester Carbonyl Oxygenngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Cleavage of C-O bond. -
Neutral Loss: Ethylene (
, 28 Da). -
Diagnostic Ion: The carboxylic acid radical cation form of the chain end.
Pathway C: Alkoxy Cleavage
Simple cleavage of the ethoxy group from the ester.
-
Loss:
(45 Da). -
Result:
ion.
Visualization of Fragmentation Pathways[4]
Figure 1: Primary fragmentation tree for this compound under 70 eV Electron Ionization.
Predicted Mass Spectrum Data Table
The following table summarizes the theoretical peak assignments expected in a standard GC-MS analysis.
| m/z Value | Ion Type | Relative Abundance | Origin/Mechanism |
| 354 / 356 | < 5% | Molecular Ion (1:1 doublet) | |
| 309 / 311 | 10-20% | Loss of ethoxy group from ester | |
| 197 / 199 | 100% (Base) | Acylium ion (4-bromo-2-methylbenzoyl) | |
| 169 / 171 | 30-50% | Aryl cation (loss of CO from acylium) | |
| 90 / 89 | Tropylium-like | 20-40% | Debrominated aromatic rearrangements |
| 55 / 69 | Alkyl | Variable | Hydrocarbon chain fragments |
Experimental Protocol: Method Selection Workflow
To ensure data integrity, researchers should follow this decision matrix when analyzing samples containing this intermediate.
Figure 2: Analytical workflow for selecting the appropriate mass spectrometry technique based on research goals.
Detailed Protocol Notes
-
Sample Preparation (GC-MS): Dilute the oil to 10 ppm in Dichloromethane (DCM). Avoid methanol if transesterification is a concern during storage.
-
Inlet Temperature: Set to 250°C. Note that high inlet temperatures can induce thermal degradation of the long alkyl chain; if the molecular ion is invisible, lower the inlet temp to 200°C.
-
ESI Mobile Phase: Use Ammonium Formate (10mM) buffer. The ammonium adduct
(m/z 372/374) is often more stable than the protonated species for esters.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry Rules. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for McLafferty and Alpha-cleavage rules).
-
Chemistry Steps. McLafferty Rearrangement and Alpha Cleavage Rules. Available at: [Link]
Sources
A Comparative Guide to the FTIR Analysis of Carbonyl and Ester Groups in C17H23BrO3
Introduction: Decoding Molecular Structure with Infrared Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical research. Its power lies in its ability to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites specific vibrational modes in chemical bonds. For drug development professionals and researchers, a precise interpretation of an FTIR spectrum provides a rapid, non-destructive method to confirm molecular structure, assess purity, and monitor chemical reactions.
This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for a molecule with the formula C17H23BrO3. As this formula may correspond to multiple isomers, we will ground our discussion in a plausible, illustrative structure that contains the requisite functional groups: Methyl 10-(4-bromophenyl)-10-oxodecanoate . This structure features two distinct carbonyl environments—an aryl ketone and an aliphatic ester—allowing for a rich comparative analysis. We will explore the theoretical underpinnings of their vibrational frequencies, explain the structural factors that influence peak positions, and provide a validated experimental protocol for data acquisition.
Structural and Functional Group Analysis of an Illustrative C17H23BrO3 Isomer
To understand the FTIR spectrum, we must first analyze the chemical environment of the key functional groups in our model compound, Methyl 10-(4-bromophenyl)-10-oxodecanoate.
Illustrative Structure:
Key Functional Groups and Their Environments:
-
Aryl Ketone (C=O): The first carbonyl group is a ketone. Crucially, its carbon atom is directly bonded to a phenyl ring. This arrangement results in conjugation , where the π-electrons of the carbonyl double bond delocalize into the aromatic system. This delocalization weakens the C=O bond, which, as we will see, has a profound effect on its stretching frequency[1][2].
-
Aliphatic Ester (-(C=O)O-): The second carbonyl group is part of a methyl ester. This group is located at the terminus of a long, saturated alkane chain. It is non-conjugated , and its vibrational behavior is representative of a standard saturated aliphatic ester.
-
Ester C-O Bonds: The ester functional group also contains two distinct carbon-oxygen single bonds: the (C=O)-O bond and the O-CH3 bond. Both give rise to characteristic, strong absorptions in the fingerprint region of the spectrum[3].
-
Bromine Substituent: The bromine atom is an electronegative halogen. Its primary influence is an inductive electron-withdrawing effect, though its most direct vibrational signature (the C-Br stretch) appears at very low frequencies[4].
Theoretical vs. Expected FTIR Peaks: A Comparative Analysis
The precise wavenumber of a vibrational peak is dictated by the bond's strength (force constant) and the masses of the atoms involved. Structural factors like conjugation and inductive effects alter the bond strength, causing predictable shifts from baseline values.
The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)
The C=O double bond stretch is one of the most intense and reliable absorptions in an IR spectrum due to the large change in dipole moment during the vibration[1][5]. In our model compound, we expect to resolve two distinct C=O peaks.
-
Aryl Ketone C=O Stretch: A typical saturated, open-chain ketone absorbs near 1715 cm⁻¹[1]. However, conjugation with the phenyl ring lowers the energy required to stretch the bond, shifting the absorption to a lower wavenumber . This shift is typically in the range of 30-40 cm⁻¹[2]. Therefore, we anticipate the aryl ketone peak to appear around 1685 cm⁻¹ . This peak serves as a clear indicator of an aromatic ketone.
-
Aliphatic Ester C=O Stretch: Saturated aliphatic esters absorb at a higher frequency than ketones, typically in the 1750-1735 cm⁻¹ range[6][7]. Because this ester group is isolated from the aromatic ring by a long alkyl chain, it is not subject to conjugation effects. Its position will be a textbook example of a saturated ester, providing a distinct, high-frequency carbonyl peak.
The Ester C-O Stretching Region (1300-1000 cm⁻¹)
Esters are reliably identified by a pattern of intense peaks that includes not only the C=O stretch but also two C-O single bond stretches in the fingerprint region[3].
-
Asymmetric C-O-C Stretch: This vibration involves the (C=O)-O portion of the ester linkage and is typically strong and found between 1300-1150 cm⁻¹ [3]. For our methyl ester, this peak is expected to be prominent.
-
Symmetric O-C-C Stretch: This involves the O-CH3 bond and its attachment to the carbonyl. It appears as another strong absorption, generally in the 1150-1000 cm⁻¹ range[3].
Other Diagnostic Peaks
-
Aromatic C-H and C=C Stretches: The presence of the phenyl ring will be confirmed by weak C-H stretching peaks just above 3000 cm⁻¹ and a series of medium-to-weak C=C stretching absorptions between 1600-1450 cm⁻¹.
-
Aliphatic C-H Stretches: The long -(CH2)8- chain and the methyl group will produce strong C-H stretching absorptions just below 3000 cm⁻¹, typically around 2950-2850 cm⁻¹.
-
C-Br Stretch: The carbon-bromine stretch is expected at a low frequency, typically below 700 cm⁻¹, within the complex fingerprint region[4].
Data Summary: Predicted FTIR Peaks for C17H23BrO3
The following table summarizes the expected key absorptions for our illustrative molecule, Methyl 10-(4-bromophenyl)-10-oxodecanoate.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Influencing Factors |
| Aliphatic Alkane | C-H Stretch | 2950 - 2850 | Strong | Saturated sp³ C-H bonds. |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak | Aromatic sp² C-H bonds. |
| Aliphatic Ester | C=O Stretch | 1750 - 1735 | Strong | Non-conjugated, saturated environment. |
| Aryl Ketone | C=O Stretch | ~1685 | Strong | Conjugation with the phenyl ring. |
| Aromatic Ring | C=C Stretch | 1600, 1585, 1450 | Medium-Weak | Vibrations of the benzene ring skeleton. |
| Ester | Asymmetric C-O-C Stretch | 1300 - 1150 | Strong | Vibration of the (C=O)-O-C moiety. |
| Ester | Symmetric O-C-C Stretch | 1150 - 1000 | Strong | Vibration of the O-C-C moiety. |
| Aryl Halide | C-Br Stretch | < 700 | Medium | Located in the low-frequency fingerprint region. |
Experimental Protocol: FTIR Spectrum Acquisition via KBr Pellet Method
To validate these predictions, a researcher would acquire an experimental spectrum. The Potassium Bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples.
Objective: To obtain a high-quality transmission FTIR spectrum of a solid organic compound.
Materials:
-
Sample (e.g., C17H23BrO3, ~1-2 mg)
-
FTIR-grade Potassium Bromide (KBr, ~100-200 mg), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp (optional)
-
FTIR Spectrometer
Methodology:
-
Preparation: Gently heat the mortar, pestle, and KBr under an infrared lamp or in a drying oven to remove any adsorbed water. Water exhibits a strong, broad O-H absorption that can obscure key spectral features.
-
Grinding: Place ~100-200 mg of dry KBr into the agate mortar. Add 1-2 mg of the solid sample. The optimal sample-to-KBr ratio is approximately 1:100.
-
Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture. This step is critical for minimizing light scattering and producing a transparent pellet.
-
Pellet Pressing:
-
Transfer a portion of the powder into the pellet die.
-
Ensure the powder is evenly distributed.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for 2-3 minutes. This will cause the KBr to flow and form a transparent or semi-transparent disc, with the sample molecules trapped in the salt matrix.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO2 and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Workflow for KBr Pellet Preparation and Analysis
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
The FTIR spectrum of a molecule with the formula C17H23BrO3 is predicted to show highly characteristic peaks that allow for unambiguous identification of its core functional groups. By analyzing a plausible isomer, we have demonstrated that the key to a precise interpretation lies in comparing the observed peak positions to their expected theoretical ranges and understanding the environmental factors—primarily conjugation—that cause them to shift. The clear separation between the high-frequency C=O stretch of the saturated aliphatic ester (~1740 cm⁻¹) and the lower-frequency C=O stretch of the conjugated aryl ketone (~1685 cm⁻¹) provides a definitive structural fingerprint. This guide equips researchers with the theoretical framework and practical methodology to confidently interpret the FTIR spectra of complex organic molecules.
References
-
Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
JoVE. (n.d.). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. [Link]
-
Rocky Mountain Laboratories. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Snively, C. M., & Koenig, J. L. (1999). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy, 53(11), 1361-1367. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Department of Chemistry. [Link]
-
Szafran, Z., & Pike, R. M. (1991). Microscale Inorganic Chemistry: A Comprehensive Laboratory Experience. John Wiley & Sons. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Department of Chemistry and Biochemistry. [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]
-
Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-26. [Link]
-
Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. [Link]
-
National Metal and Materials Technology Center (MTEC). (2023). Screening of specific brominated flame retardants (BFR) in WEEE plastic without extraction by FT-IR. [Link]
-
Szafran, M., & Koput, J. (2012). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). ResearchGate. [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy, 38(9), 8-13. [Link]
Sources
- 1. iupac.org [iupac.org]
- 2. researchgate.net [researchgate.net]
- 3. Bond Characterization in Cementitious Material Binders Using Fourier-Transform Infrared Spectroscopy [mdpi.com]
- 4. Bromic acid | BrHO3 | CID 24445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. Butopamine | C18H23NO3 | CID 68556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. IUPAC Rules [chem.uiuc.edu]
TLC retention factors (Rf) for brominated keto-esters
Topic: Chromatographic Behavior of Brominated
Introduction: The Separation Challenge
-Bromination of-
Proximity of Polarity: The introduction of a bromine atom at the
-position alters the dipole moment but often results in a lipophilicity shift that is insufficient to create large values against the starting material (SM) in standard binary solvent systems. -
Thermal & Silica Instability:
-Bromo carbonyls are electrophilic and prone to hydrolysis or dehydrobromination on acidic silica gel, leading to "ghost spots" or streaking. -
Lachrymatory Hazards: These compounds are potent lachrymators, requiring specific handling protocols during visualization.
This guide provides a structured approach to optimizing retention factors (
Mechanistic Basis of Separation
To select the correct stationary and mobile phases, one must understand the intermolecular forces at play.
-
-Keto Esters (SM): Exist in a keto-enol equilibrium. The enol form can act as a hydrogen bond donor to the silanols of the silica gel, resulting in lower
values and potential tailing. -
-Bromo-
-Keto Esters (P1): The bulky, electron-withdrawing bromine atom destabilizes the enol form (depending on substitution) and increases lipophilicity. Consequently, P1 typically elutes faster (higher ) than SM in non-polar solvents. -
-Dibromo-
-Keto Esters (P2): Highly lipophilic with no enolizable protons at the -position. These elute near the solvent front.
Figure 1: Polarity & Elution Logic
Caption: Theoretical elution order on Silica Gel 60 (
Comparative Mobile Phase Analysis
The following data summarizes the performance of standard and alternative solvent systems.
Experimental Conditions:
-
Stationary Phase: Silica Gel 60
(Merck).[1] -
Temperature: 25°C.
-
Visualization: UV (254 nm) and KMnO4 stain.[2]
Table 1: Relative Retention Factors ( )
| Solvent System (v/v) | Separation Power | SM | Mono-Br | Di-Br | Notes |
| Hexane:EtOAc (9:1) | Low | 0.20 - 0.30 | 0.35 - 0.40 | > 0.60 | Standard starting point. Often results in overlapping spots if the plate is short. |
| Hexane:EtOAc (4:1) | Medium | 0.45 - 0.55 | 0.60 - 0.65 | > 0.85 | Good for ensuring SM is consumed, but P1 and P2 may merge near the front. |
| Toluene:Acetone (95:5) | High | 0.25 - 0.35 | 0.45 - 0.50 | > 0.70 | Recommended. Toluene provides |
| DCM:Hexane (1:1) | Medium | 0.30 - 0.40 | 0.45 - 0.55 | > 0.80 | Useful if compounds are very lipophilic. Avoid if SM is very polar.[2] |
| Hexane:EtOAc:AcOH (80:19:1) | High (Specific) | 0.25 | 0.35 | 0.65 | Acetic acid suppresses enol tailing of SM, sharpening the separation [2]. |
Critical Note: If your Mono-Br product streaks, it is likely decomposing on the silica. Switch to Neutral Alumina plates or pre-treat the silica plate by running it in 1% Triethylamine/Hexane and drying it before spotting.
Detailed Experimental Protocols
Protocol A: The "Co-Spot" Verification System
Because
-
Preparation: Cut a TLC plate to accommodate 3 lanes (minimum width 2.5 cm).
-
Spotting:
-
Lane 1: Starting Material (SM) reference.
-
Lane 2 (Co-spot): Spot SM, let dry, then spot the Reaction Mixture (RM) directly on top.
-
Lane 3: Reaction Mixture (RM).
-
-
Elution: Run in Toluene:Acetone (95:5) .
-
Interpretation:
-
If Lane 2 shows a "figure-8" or a single elongated spot, conversion is incomplete.
-
If Lane 2 shows two distinct spots, separation is achieved.
-
Protocol B: Visualization of Labile Bromides
Brominated esters can degrade under the heat required for some stains.
-
UV Check (Non-destructive): View under 254 nm. Mark spots with a soft pencil.[3]
-
Stain Selection:
-
Preferred:KMnO4 (alkaline) . The alkene/enol character of the SM and the oxidizable nature of the bromide will appear as yellow/brown spots on a purple background.
-
Alternative:p-Anisaldehyde .[3] Excellent for esters. Requires heating (heat gun) until spots appear pink/purple.
-
Avoid: Ninhydrin (amines only) or harsh sulfuric acid chars if the product is volatile.
-
Troubleshooting Decision Tree
Use this logic flow to address common separation failures.
Figure 2: TLC Optimization Workflow
Caption: Decision matrix for optimizing resolution. Streaking indicates decomposition, requiring stationary phase modification.
References
-
Reich, H. J. (2023). Solvent Properties in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
Chemistry LibreTexts. (2020). Thin Layer Chromatography (TLC) - Visualizing and Troubleshooting. [Link]
-
Royal Society of Chemistry. (2008). Photoredox-Catalyzed Intramolecular Cyclopropanation of Alkenes with α-Bromo-β-keto Esters. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Ethyl 8-(4-bromo-2-methylphenyl)-8-oxooctanoate, a complex ketoester, represents such a molecule. While its potential applications are the focus of intensive research, the responsible management of its waste is a critical, and often overlooked, aspect of the experimental lifecycle. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The principles outlined here are grounded in established safety protocols for handling halogenated organic compounds. Due to the specific nature of this compound, which contains a bromine atom, it is categorized as a halogenated organic waste. This classification is crucial as co-mingling with non-halogenated waste can lead to the formation of toxic byproducts during disposal processes.[1][2] Therefore, stringent segregation and specialized disposal methods are imperative.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile from its structural components: a brominated aromatic ring, a ketone, and an ethyl ester. Brominated organic compounds are often associated with environmental persistence and potential toxicity.[3][4] Improper disposal can lead to contamination of soil and waterways.[1][5] Therefore, it is essential to treat this compound as hazardous waste.
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | The presence of bromine necessitates segregation from non-halogenated waste streams to prevent the formation of toxic byproducts during incineration.[1][2] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | Controlled incineration with flue gas scrubbing is the recommended method for the complete destruction of halogenated organic compounds.[5] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. | To prevent skin and eye contact with the chemical.[6][7][8] |
| Spill Management | Absorb with inert material and collect in a designated, sealed container for hazardous waste. | To contain the spill and prevent environmental contamination.[9] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a strict, methodical disposal protocol is paramount. The following steps provide a clear guide for laboratory personnel.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[6][7]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[6][7]
-
Lab Coat: A flame-resistant or 100% cotton lab coat should be worn to protect clothing and skin.[7]
2. Waste Segregation:
-
Dedicated Waste Container: Designate a specific, clearly labeled container for "Halogenated Organic Waste."[2][10] This container should be made of a material compatible with the chemical.
-
No Mixing: Do not mix waste this compound with non-halogenated organic waste.[1][2] This is the most critical step in ensuring proper disposal and preventing the formation of harmful byproducts.
-
Aqueous Waste: If the compound is present in an aqueous solution, this should also be treated as hazardous waste and collected in a separate, labeled container for aqueous halogenated waste.[1]
3. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.[11]
-
Sealing: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[12]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and incompatible materials.[5][13]
4. Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.[5]
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly with soap and water.[12]
5. Final Disposal:
-
Institutional Protocols: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[10][11]
-
Licensed Disposal: The EHS department will arrange for the waste to be transported to a licensed chemical destruction plant for disposal, most commonly through controlled incineration with flue gas scrubbing.[5] Never pour this chemical down the drain or dispose of it in regular trash.[5][10]
Regulatory Compliance
It is crucial to be aware of and comply with all local, state, and federal regulations regarding hazardous waste disposal. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide guidelines for the management of hazardous waste.[14][15][16][17][18] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
By implementing these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of scientific integrity and environmental stewardship.
References
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Apollo Scientific. Ethyl 8-bromooctanoate Safety Data Sheet.
- Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- ChemicalBook. (2025, September 27). Ethyl 8-bromooctanoate Safety Data Sheet.
- Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Bucknell University. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Sigma-Aldrich. This compound.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
- Occupational Safety and Health Administration. Hazardous Waste - Overview.
- Occupational Safety and Health Administration. Hazardous Waste - Standards.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Providence College Environmental Health and Safety. Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory.
- Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
- University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- ETH Zurich. Laboratory Safety Guidelines.
- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Organic Syntheses. Working with Hazardous Chemicals.
- Thermo Fisher Scientific. (2024, April 26). Ethyl bromoacetate Safety Data Sheet.
- Fisher Scientific. (2010, April 9). Ethyl bromoacetate Safety Data Sheet.
- BioRender. (2024, January 23). Lab Safety Rules and Guidelines.
- ABX advanced biochemical compounds. (2012, June 4). Material Safety Data Sheet.
- BLD Pharmatech. ETHYL 8-(3-BROMO-4-METHYLPHENYL)-8-OXOOCTANOATE Safety Data Sheets.
- University of North Carolina at Chapel Hill. 7.2 Organic Solvents.
- California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
- PozeSCAF. Chemistry Lab Safety Rules.
- University of California, Santa Barbara. Hazardous Waste Reduction.
- NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 8-Bromooctanoate: Properties, Synthesis, and Market Trends for Chemical Professionals.
- PubChem. Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate.
- BASF. Safety data sheet.
- Sigma-Aldrich. ethyl-8-bromo-octoate.
- ChemBK. (2024, April 10). Ethyl 8-bromoocatanoate.
- Takara Bio. Detoxification of EtBr User Manual.
- Cheméo. Chemical Properties of Ethyl 2-bromooctanoate (CAS 5445-29-4).
- RIFM. (2024, December 4). RIFM fragrance ingredient safety assessment, ethyl trans-2,cis-4-decadienoate, CAS registry number 3025-30-7.
- Nam Thao. Automated Clean-up of Various Brominated Compounds: a Breast Milk Example.
- PubMed. An overview of brominated flame retardants in the environment.
- Google Patents. CN113087623A - Synthesis method of 8-bromoethyl octanoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. namthao.com [namthao.com]
- 4. An overview of brominated flame retardants in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 7. csub.edu [csub.edu]
- 8. pozescaf.com [pozescaf.com]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. hscprep.com.au [hscprep.com.au]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
